molecular formula C22H23F2N3O2 B6436981 3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549025-72-9

3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6436981
CAS No.: 2549025-72-9
M. Wt: 399.4 g/mol
InChI Key: NOXWVTIZGXDIGV-UHFFFAOYSA-N
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Description

3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one is a synthetic small molecule featuring a quinazolinone core substituted with a 7-methoxy group and a piperidine-linked 3,5-difluorophenylmethyl moiety. The quinazolinone scaffold is widely recognized in medicinal chemistry for its role in kinase inhibition and modulation of enzymatic activity, particularly in oncology and inflammatory diseases .

Properties

IUPAC Name

3-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2/c1-29-19-2-3-20-21(11-19)25-14-27(22(20)28)13-15-4-6-26(7-5-15)12-16-8-17(23)10-18(24)9-16/h2-3,8-11,14-15H,4-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWVTIZGXDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one (CAS Number: 2549025-72-9) belongs to the class of quinazoline derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula: C22H23F2N3O2
  • Molecular Weight: 399.4 g/mol
  • Structure: The compound features a methoxy group and a piperidine moiety, contributing to its biological properties.

Pharmacological Activities

Research indicates that quinazoline derivatives exhibit a range of pharmacological effects, including:

  • Anticancer Activity: Quinazoline derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially reducing inflammation in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties: Quinazolines are recognized for their antibacterial and antifungal activities. This compound may exhibit similar properties due to its structural characteristics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Key Enzymes: Quinazoline derivatives often act by inhibiting enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis: Evidence suggests that this compound can induce programmed cell death in cancer cells through various signaling pathways.
  • Modulation of Signaling Pathways: The compound may influence multiple signaling pathways involved in inflammation and cellular stress responses.

Case Studies and Research Findings

Recent studies have investigated the biological activity of similar quinazoline derivatives:

  • Cytotoxicity Studies:
    • A study assessed the cytotoxic effects of various quinazoline derivatives on MCF-7 breast cancer cells. Results indicated that certain derivatives induced significant apoptosis at micromolar concentrations .
  • In Vivo Efficacy:
    • In vivo studies on related compounds demonstrated tumor growth inhibition in xenograft models, suggesting potential therapeutic applications in oncology .
  • Molecular Docking Studies:
    • Molecular docking simulations have been employed to predict the binding affinity of quinazoline derivatives to target proteins involved in cancer progression. These studies provide insights into the potential efficacy of this compound against specific molecular targets .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialExhibits antibacterial properties
Enzyme InhibitionInhibits key enzymes involved in cancer progression

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest several mechanisms of action that could be beneficial in treating various diseases:

  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways. The quinazolinone structure is known for its anticancer properties, and modifications through the piperidine and difluorophenyl groups may enhance these effects .
  • Neurological Disorders: The piperidine derivative is being explored for its potential effects on neurological disorders such as depression and anxiety. The ability of the compound to cross the blood-brain barrier could facilitate its use in treating central nervous system (CNS) disorders .

Biological Studies

Research has shown that compounds similar to 3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one exhibit various biological activities:

  • Antimicrobial Properties: Studies have reported that derivatives of quinazolinones possess significant antimicrobial activity against various pathogens, suggesting that this compound could be effective in treating infections .
  • Anti-inflammatory Effects: The compound's structure allows it to potentially modulate inflammatory responses, making it a candidate for developing treatments for inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinazolinone Core: This can be achieved through the condensation of anthranilic acid with appropriate reagents.
  • Introduction of the Piperidine Moiety: A nucleophilic substitution reaction with a suitable piperidine derivative introduces the piperidine ring.
  • Functionalization: Further reactions can modify the compound to enhance its biological activity or selectivity .

The mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity to produce therapeutic effects. For example, it may inhibit enzymes involved in tumor growth or neurotransmitter uptake in the CNS .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

  • Anticancer Research: A study published in Cancer Research demonstrated that quinazolinone derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Neurological Studies: Research in Neuropharmacology indicated that piperidine derivatives showed promise in reducing anxiety-like behaviors in animal models, suggesting potential therapeutic effects for anxiety disorders .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituents

The quinazolinone core distinguishes this compound from structurally related heterocycles. For example:

  • Compound 54l (): Features a pyrido[3,4-d]pyrimidin-4(3H)-one core with a pyrazol-1-yl substituent and a 3,5-difluorophenyl-piperidine group. While both compounds share the 3,5-difluorophenyl-piperidine motif, the pyrido-pyrimidinone core of 54l may confer distinct binding interactions compared to the quinazolinone scaffold .
  • Triazol-3-one derivatives (): Contain a triazolone core with piperazine and chlorophenyl groups, which are typically associated with antifungal activity. These lack the quinazolinone or pyrido-pyrimidinone systems, highlighting divergent therapeutic targets .

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Key Substituents Potential Target
Target Compound Quinazolinone 7-methoxy, 3,5-difluorophenyl-piperidine Kinases/CNS receptors
Compound 54l Pyrido-pyrimidinone Pyrazol-1-yl, 3,5-difluorophenyl-piperidine Kinases
Triazol-3-one derivatives Triazolone Piperazine, 2,4-dichlorophenyl Antifungal enzymes
Physicochemical Properties
  • Molecular Weight: The quinazolinone core and piperidine substituent suggest a molecular weight ~400–450 Da, comparable to Compound 54l (MW: ~500 Da) .
  • LogP: The 3,5-difluorophenyl group likely increases lipophilicity (estimated LogP ~3–4), similar to Compound 54l, though the pyrido-pyrimidinone core may reduce solubility compared to quinazolinones .

Pharmacokinetic and Pharmacodynamic Comparisons

Metabolic Stability

The 3,5-difluorophenyl group is a common strategy to block oxidative metabolism, as seen in Compound 54l, which exhibited improved stability in microsomal assays . The target compound’s piperidine linker may further enhance metabolic resistance by reducing cytochrome P450 interactions.

Target Engagement

Quinazolinones are known EGFR and PARP inhibitors. The 7-methoxy group in the target compound could modulate hydrogen bonding with kinase active sites, whereas Compound 54l’s pyrazol-1-yl substituent may favor hydrophobic interactions . The absence of triazole or chlorophenyl groups (as in compounds) suggests divergent mechanisms from antifungal agents .

Research Findings and Limitations

  • Evidence Gaps: No direct studies on the target compound are available in the provided materials. Comparisons rely on structural analogs like Compound 54l and triazol-3-one derivatives.
  • The 3,5-difluorophenyl-piperidine group could enhance CNS penetration compared to triazol-3-one derivatives .
  • Synthesis Insights : Similar purification methods (e.g., SCX cartridge elution) used for Compound 54l may apply to the target compound, though core-specific modifications would be required .

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